![molecular formula C17H14N2O2 B14215734 3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol CAS No. 821784-69-4](/img/structure/B14215734.png)
3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol is a complex organic compound that features a pyridine ring substituted with a hydroxyphenyl group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce aniline derivatives.
Applications De Recherche Scientifique
3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: This compound shares a similar structural framework and has been studied for its antiproliferative activity.
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide: Another compound with a pyridine ring, known for its anti-cancer properties.
Uniqueness
3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
821784-69-4 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
3-[[5-(4-hydroxyphenyl)pyridin-3-yl]amino]phenol |
InChI |
InChI=1S/C17H14N2O2/c20-16-6-4-12(5-7-16)13-8-15(11-18-10-13)19-14-2-1-3-17(21)9-14/h1-11,19-21H |
Clé InChI |
MCCQBUHCJJZWDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)NC2=CN=CC(=C2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


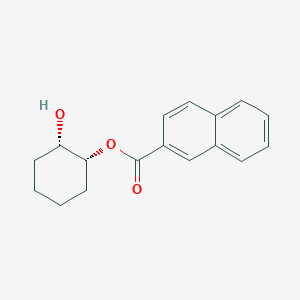
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14215673.png)
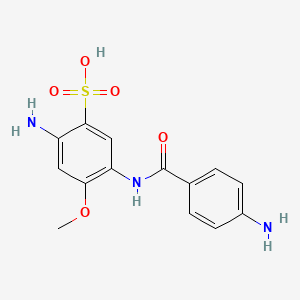
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
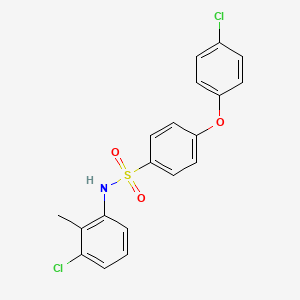
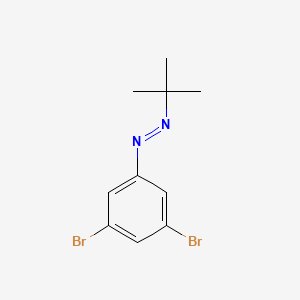
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14215713.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)
![4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole](/img/structure/B14215717.png)
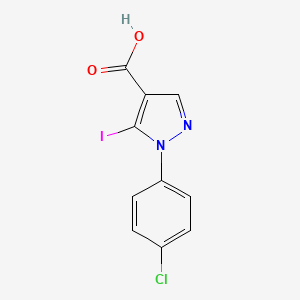
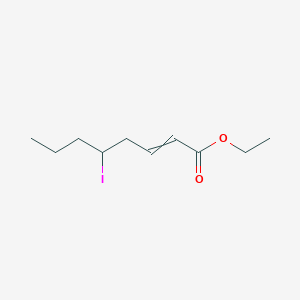
![[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile](/img/structure/B14215721.png)
